5-Phenyl-5,10-dihydroindolo[3,2-b]indole
Description
Overview of Indolo[3,2-b]indole Derivatives in Contemporary Chemical Research
Indolo[3,2-b]indole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered considerable attention in modern chemical research. Their rigid, planar structure and electron-rich nature make them highly attractive for a variety of applications, particularly in the realm of organic electronics. These compounds are fundamentally fused-indoles and are recognized for being air-stable and possessing tunable electronic properties. researchgate.net Initially explored for their potential biological activities, the current focus has largely shifted to their performance as functional materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The versatility of the indolo[3,2-b]indole core allows for the synthesis of a wide array of derivatives with tailored properties, making them a fertile ground for ongoing research and development.
Historical Context and Evolution of Fused Indole (B1671886) Systems in Materials Science
The synthesis of fused indole systems has a rich history, with synthetic routes evolving from multi-step protocols to more efficient one-pot multicomponent syntheses. researchgate.net Over the years, a variety of methods employing transition metals such as copper, ruthenium, rhodium, palladium, and gold have been developed to mediate the formation of indoloindoles. researchgate.net As alternatives to these metal-mediated approaches, researchers have also established metal-free and catalyst-free conditions for their synthesis. researchgate.net
Historically, the focus was often on the synthesis of these complex heterocyclic systems for their potential applications in medicinal chemistry, with many indole derivatives exhibiting a broad range of biological activities. nih.gov However, with the advent of organic electronics, the unique photophysical and electronic properties of fused indole systems came to the forefront. This shift in focus has led to the development of new synthetic methodologies aimed at producing highly pure and functionalized indolo[3,2-b]indoles suitable for materials science applications. The ability to introduce various substituents onto the core structure has been crucial in fine-tuning their electronic and physical properties for specific devices.
Significance of the 5-Phenyl-5,10-dihydroindolo[3,2-b]indole Core Structure in Advanced Materials
The this compound core structure is of particular significance in the development of advanced materials due to its unique combination of properties. The presence of the phenyl group at the 5-position can influence the molecular packing and electronic properties of the material, which is a critical factor in the performance of organic electronic devices.
A notable application of this core structure is in the development of multi-resonance emitters for organic light-emitting diodes (OLEDs). For instance, this compound has been used as a polycyclic aromatic hydrocarbon (PAH) unit to create novel pure-green multi-resonance emitters. By incorporating this unit, researchers have been able to enlarge the π-conjugation and enhance the electron-donating strength of the emitter molecule, leading to a redshift in the emission spectrum and achieving a highly pure green color with narrowband emission. This is particularly important for the development of ultrahigh-definition displays.
The rigid and planar nature of the indolo[3,2-b]indole backbone, combined with the electronic influence of the phenyl substituent, makes this core structure a versatile building block for designing new materials with tailored optoelectronic properties.
Scope and Objectives of Academic Research on the Chemical Compound
Academic research on this compound and its derivatives is driven by several key objectives:
Development of Novel Organic Electronic Materials: A primary goal is to synthesize and characterize new materials based on the this compound core for applications in OLEDs, OFETs, and organic photovoltaics.
Structure-Property Relationship Studies: Researchers aim to understand how modifications to the core structure, such as the addition of different substituent groups, affect the material's electronic properties, photophysical characteristics, and performance in devices.
Enhancement of Device Performance: A significant objective is to improve the efficiency, stability, and color purity of organic electronic devices by incorporating materials based on this unique core structure.
Exploration of New Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound and its derivatives is an ongoing area of research.
The broader scope of this research is to contribute to the advancement of organic electronics by providing a new class of high-performance materials with tunable properties.
Detailed Research Findings
Recent research has highlighted the potential of this compound in the design of efficient multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters for OLEDs. In one study, this compound was used as a building block to synthesize two novel pure-green MR emitters, IDIDBN and tBuIDIDBN.
Synthesis and Characterization
The synthesis of these emitters involved replacing the carbazole (B46965) subunits in a known bluish-green emitting skeleton with this compound (IDID) and 5-(4-(tert-butyl)phenyl)-5,10-dihydroindolo[3,2-b]indole (tBuIDID). This modification was intended to increase the π-conjugation and electron-donating ability of the molecule.
Photophysical Properties
The resulting compounds, IDIDBN and tBuIDIDBN, exhibited a significant redshift in their photoluminescence maxima compared to the original compound, achieving pure-green emission. The key photophysical data are summarized in the table below.
| Compound | Photoluminescence Maximum (nm) | Full Width at Half-Maximum (FWHM) (nm) | Commission Internationale de l'Eclairage (CIE) Coordinates |
| IDIDBN | 529 | < 28 | (0.25, 0.71) |
| tBuIDIDBN | 532 | < 28 | (0.28, 0.70) |
These results demonstrate the successful tuning of the emission color to pure-green while maintaining a desirable narrowband emission, as indicated by the small FWHM values.
Device Performance
When these new emitters were incorporated into OLEDs, they demonstrated high external quantum efficiencies (EQEs), indicating efficient conversion of electrical energy into light.
| Emitter | Maximum External Quantum Efficiency (EQE) (%) |
| IDIDBN | 16.3 |
| tBuIDIDBN | 18.3 |
The preservation of the narrowband pure-green emission in the fabricated devices, coupled with the high EQEs, underscores the potential of the this compound core structure for developing next-generation OLED displays.
Structure
3D Structure
Properties
Molecular Formula |
C20H14N2 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
10-phenyl-5H-indolo[3,2-b]indole |
InChI |
InChI=1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-20(22)15-10-4-6-12-17(15)21-19/h1-13,21H |
InChI Key |
STNNPBPKUZWTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenyl 5,10 Dihydroindolo 3,2 B Indole and Its Derivatives
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems like 5,10-dihydroindolo[3,2-b]indoles. nih.gov These methods provide powerful tools for constructing intricate molecular architectures from simpler, readily available starting materials. mdpi.com Catalysts based on metals such as palladium, molybdenum, and gold have been instrumental in developing synthetic strategies for the indole (B1671886) core structure. mdpi.comresearchgate.net
Palladium-Catalyzed C-N Bond Formation Approaches
Palladium catalysis is particularly prominent in the synthesis of nitrogen-containing heterocycles, offering a versatile platform for C-N bond formation. researchgate.net The construction of the 5,10-dihydroindolo[3,2-b]indole (B2619455) framework often involves sequential or domino reactions where palladium catalysts facilitate the crucial bond-forming steps. researchgate.netbeilstein-journals.org An efficient two-step strategy for synthesizing derivatives involves an initial site-selective palladium-catalyzed cross-coupling reaction, followed by a cyclization step that proceeds via a twofold palladium-catalyzed C-N coupling with amines. nih.gov
A novel approach involves a palladium-catalyzed [2+2+1] annulation of alkyne-tethered aryl iodides with diaziridinone, which proceeds through an indole-fused palladacycle intermediate. researchgate.net This cascade reaction allows for the formation of multiple C-N bonds in a single operation, leading to various indolo[3,2-b]indoles. researchgate.net
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is a key strategy in the synthesis of N-arylindoles and related fused systems. nih.gov In the context of 5,10-dihydroindolo[3,2-b]indole synthesis, it is often employed in the final cyclization step. For instance, after an initial C-C bond formation to create a suitable precursor, a twofold intramolecular Buchwald-Hartwig amination can be used to construct the two new N-heterocyclic rings, thereby completing the indolo[3,2-b]indole core. nih.govbohrium.com
This methodology has been successfully applied to prepare a series of 5,10-dihydroindolo[3,2-b]indoles, demonstrating its reliability and efficiency in complex heterocyclic synthesis. dntb.gov.uaresearchgate.net
Table 1: Buchwald-Hartwig Amination for Indolo[3,2-b]indole Synthesis
| Starting Material | Amine | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 3-(2-Bromophenyl)-2-bromo-1-methyl-1H-indole | Primary Amines | Pd(OAc)₂ / Ligand | 5-Methyl-10-alkyl/aryl-5,10-dihydroindolo[3,2-b]indoles | nih.gov |
Note: This table is illustrative of the general strategy.
The synthesis of unsymmetrically substituted indolo[3,2-b]indoles relies on site-selective cross-coupling reactions. Starting from polyhalogenated indole precursors, palladium catalysts can be used to selectively functionalize one position over another. A notable example is the reaction of N-methyl-2,3-dibromoindole with (2-bromophenyl)boronic acid. bohrium.com Through careful control of reaction conditions, a Suzuki-Miyaura coupling occurs selectively at the 3-position of the indole ring. nih.govbohrium.com The resulting 3-(2-bromophenyl)-2-bromo-1-methyl-1H-indole is a key intermediate that can then undergo a subsequent twofold C-N coupling reaction to form the final tricyclic product. nih.govresearchgate.net This site-selectivity is crucial for building molecular complexity in a controlled manner. mdpi.com
Understanding the mechanism of palladium-catalyzed cyclizations is vital for optimizing existing methods and developing new ones. The catalytic cycle for C-N bond formation, such as in the Buchwald-Hartwig amination, generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine to the palladium complex followed by deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org
In the context of indole synthesis via reductive cyclization, mechanistic studies suggest the reaction is initiated by the formation of a palladium complex which then undergoes cyclization. mdpi.comsnnu.edu.cn For cascade reactions that form the indolo[3,2-b]indole core, the proposed mechanism often involves the initial formation of a palladacycle. This intermediate is then intercepted by another reagent, like a diaziridinone, which leads to the formation of multiple C-N bonds and the final heterocyclic product. researchgate.net Detailed studies, including DFT calculations, have been employed to elucidate the energetics of different pathways and key intermediates in these complex transformations. nih.gov
Molybdenum-Catalyzed Cyclization Reactions
While palladium dominates the field, other transition metals have also been explored for indole synthesis. Molybdenum complexes have been shown to catalyze the reductive cyclization of nitrostyrenes to form indoles. researchgate.net In these reactions, a dichlorodioxomolybdenum(VI) complex, in combination with a reducing agent like triphenylphosphine, can effectively convert o-nitroaryl precursors into the corresponding indole ring system under mild conditions. researchgate.net This methodology offers an alternative pathway for constructing the indole nucleus, which could potentially be adapted for the synthesis of the more complex indolo[3,2-b]indole structure.
Sonogashira Coupling in Indole Synthesis
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation and has been extensively used in the synthesis of substituted indoles. mdpi.comnih.gov This reaction is often the first step in a one-pot or sequential process to build the indole ring. nih.gov Typically, a 2-haloaniline is coupled with a terminal alkyne to generate a 2-alkynylaniline intermediate. nih.govresearchgate.net This intermediate can then undergo a subsequent palladium-catalyzed intramolecular cyclization (aminopalladation) to afford the indole product. nih.gov The versatility of the Sonogashira coupling allows for the introduction of a wide variety of substituents onto the indole core, making it a valuable tool for creating libraries of functionalized indolo[3,2-b]indole precursors. thieme-connect.de
Table 2: Representative Sonogashira Coupling Reactions in Indole Synthesis
| Aryl Halide | Alkyne | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2-Iodoaniline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Substituted Indole | nih.gov |
| 2-Bromoaniline | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | 2-Substituted Indole | researchgate.net |
Metal-Free and Catalyst-Free Synthetic Routes
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free and catalyst-free routes to the indolo[3,2-b]indole scaffold have been explored. These methods avoid the use of potentially toxic and expensive metal catalysts.
One notable metal-free approach involves the aerobic cascade dehydrogenative aromatization and oxidative annulation of 2-(indol-3-yl)cyclohexanones with anilines. This method utilizes a simple TMSI/DMSO system to facilitate the one-pot construction of indolo[2,3-b]indoles, a regioisomer of the target compound. The reaction proceeds through a cascade of condensation, dehydroaromatization, and oxidative annulation, offering a straightforward pathway to functionalized indolo[2,3-b]indoles under facile metal-free conditions bohrium.comresearchgate.net.
Another metal-free, two-step synthetic strategy allows for the formation of indole derivatives from compounds containing an aryl triazole fragment. The initial step involves a Dimroth equilibrium, followed by nitrogen extrusion, a Wolff rearrangement, and the addition of an amine nucleophile to form N-aryl ethene-1,1-diamines. The subsequent step sees the cyclization of these intermediates into 1H-indoles in the presence of iodine mdpi.com. This method provides a pathway to N-substituted indoles and, depending on the nucleophile, can be selective towards either 1H-indoles or 1-aryl-1H-indoles mdpi.com.
A solvent- and catalyst-free, one-pot, three-component synthesis has been developed for gramine derivatives, which are structurally related to indoles. This environmentally friendly method involves the reaction of indole or N-methylindole with an aromatic aldehyde and a heteroaryl amine at elevated temperatures nih.gov.
| Reactants | Conditions | Product | Yield (%) | Reference |
| 2-(1-methyl-indol-3-yl)cyclohexanone, Aniline | TMSI, DMSO, Toluene, 140 °C, 16 h, air | 5-methyl-11-phenyl-6,7,8,9,10,11-hexahydroindolo[2,3-b]indole | 78% | bohrium.comresearchgate.net |
| Purine-triazole conjugate, Carbazole (B46965) | 1. Toluene, 140 °C; 2. I2, K3PO4, DMSO, 100 °C | Purine-indole-carbazole conjugate | - | mdpi.com |
| Indole, Aromatic aldehyde, Heteroaryl amine | 80-110 °C, 10-24 h, solvent-free, catalyst-free | Indol-3-yl- and N-methylindol-3-yl-1-aminopyrimidin-2-ones/thiones | - | nih.gov |
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical.
A straightforward synthetic route to indole-fused heteroacenes, including the 5,10-dihydroindolo[3,2-b]indole core, has been achieved through a one-pot MCR followed by an oxidation step. This strategy begins with the multi-component reaction of a cyclohexanone, a primary amine, and N-tosyl-3-nitroindole. The resulting intermediate is then oxidized to afford both symmetric and non-symmetric indolo[3,2-b]indoles in good yields nih.gov. This methodology has also been successfully applied to the synthesis of the 5-ring fused benzo[g]indolo[3,2-b]indole and benzothieno[3,2-b]indoles nih.gov. The scalability of this reaction sequence has been demonstrated on a gram scale nih.gov.
| Reactant 1 | Reactant 2 | Reactant 3 | Oxidant | Product | Yield (%) | Reference |
| Cyclohexanone | Aniline | N-Tosyl-3-nitroindole | DDQ | 5-Phenyl-6,7,8,9-tetrahydro-5H-indolo[3,2-b]indole | 75% | nih.gov |
| Cyclohexanone | Benzylamine | N-Tosyl-3-nitroindole | DDQ | 5-Benzyl-6,7,8,9-tetrahydro-5H-indolo[3,2-b]indole | 82% | nih.gov |
| 4-Methylcyclohexanone | Aniline | N-Tosyl-3-nitroindole | DDQ | 2-Methyl-5-phenyl-6,7,8,9-tetrahydro-5H-indolo[3,2-b]indole | 72% | nih.gov |
Indole and its derivatives are versatile building blocks in multicomponent reactions for the synthesis of a wide array of functionalized heterocycles. nih.govnih.govarkat-usa.orgresearchgate.net MCRs involving indoles often exploit the nucleophilic character of the indole C3 position. These reactions provide efficient pathways to complex molecular architectures that incorporate the indole nucleus.
For instance, a modular assembly of indole-fused seven-membered heterocycles has been developed through an MCR of an indole, formaldehyde, and an amino hydrochloride. This process can be further diversified by the addition of sodium thiosulfate to yield indole-fused thiadiazepines nih.govrsc.org. The utility of indole-based MCRs extends to the synthesis of polycyclic structures by incorporating multiple fused heterocyclic scaffolds nih.gov. These reactions are attractive due to their operational simplicity, high selectivity, and good yields with minimal synthetic steps nih.gov.
Cyclization and Annulation Strategies
Cyclization and annulation reactions are fundamental strategies for the construction of the 5,10-dihydroindolo[3,2-b]indole framework, often involving the formation of multiple C-N or C-C bonds in a single or sequential manner.
A notable and efficient method for the synthesis of 5,10-dihydroindolo[3,2-b]indoles is the copper(II) acetate-mediated cascade annulation of diarylalkyne sulfonamides. This reaction proceeds through a dual C-N bond formation, where Cu(OAc)2 acts as the sole oxidant nih.govfigshare.com. The process involves two sequential C–N bond formations, providing an effective route to these biologically significant indoloindole derivatives nih.gov. This method has been shown to be scalable to the gram level mdpi.com.
| Diarylalkyne Sulfonamide | Oxidant | Product | Yield (%) | Reference |
| N-(2-(phenylethynyl)phenyl)benzenesulfonamide | Cu(OAc)2 | 5-Phenyl-5,10-dihydroindolo[3,2-b]indole | 85% | nih.gov |
| N-(2-((4-methylphenyl)ethynyl)phenyl)-4-methylbenzenesulfonamide | Cu(OAc)2 | 2,7-Dimethyl-5,10-bis(4-methylphenyl)-5,10-dihydroindolo[3,2-b]indole | 95% | nih.gov |
| N-(2-((4-methoxyphenyl)ethynyl)phenyl)-4-methoxybenzenesulfonamide | Cu(OAc)2 | 2,7-Dimethoxy-5,10-bis(4-methoxyphenyl)-5,10-dihydroindolo[3,2-b]indole | 88% | nih.gov |
Intramolecular cyclization represents a key strategy for the synthesis of the 5,10-dihydroindolo[3,2-b]indole core. Palladium-catalyzed reactions have been particularly effective in this regard.
An efficient two-step strategy for the synthesis of 5,10-dihydroindolo[3,2-b]indoles involves a site-selective palladium-catalyzed cross-coupling reaction of N-methyl-2,3-dibromoindole, followed by a subsequent twofold palladium-catalyzed C-N coupling with amines for cyclization. This method provides access to a series of 5-methyl-5,10-dihydroindolo[3,2-b]indole derivatives nih.govresearchgate.net.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| N-Methyl-2,3-dibromoindole | Aniline | Pd(OAc)2, Xantphos, Cs2CO3 | 5-Methyl-10-phenyl-5,10-dihydroindolo[3,2-b]indole | 85% | nih.govresearchgate.net |
| N-Methyl-2,3-dibromoindole | 4-Methoxyaniline | Pd(OAc)2, Xantphos, Cs2CO3 | 10-(4-Methoxyphenyl)-5-methyl-5,10-dihydroindolo[3,2-b]indole | 82% | nih.govresearchgate.net |
| N-Methyl-2,3-dibromoindole | 4-Fluoroaniline | Pd(OAc)2, Xantphos, Cs2CO3 | 10-(4-Fluorophenyl)-5-methyl-5,10-dihydroindolo[3,2-b]indole | 78% | nih.govresearchgate.net |
Acid-Catalyzed Condensation and Oxidation Pathways
Acid-catalyzed reactions are fundamental to the synthesis of indole-based structures. The Fischer indole synthesis, a classic method, involves the acid-catalyzed cyclization of arylhydrazones derived from appropriate aldehydes or ketones, followed by the elimination of ammonia. bhu.ac.in This principle can be extended to the formation of the fused indolo[3,2-b]indole system.
The synthesis often proceeds through a cascade reaction sequence involving condensation, dehydroaromatization, and oxidative annulation. researchgate.net For instance, the reaction of a substituted phenylhydrazine with a ketone under acidic conditions (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride) initiates the formation of the first indole ring. bhu.ac.inijrpr.com A subsequent intramolecular cyclization and oxidation or dehydroaromatization step can then form the second indole ring, yielding the fused system. The choice of acid catalyst is crucial and often depends on the specific structure of the arylhydrazone precursor. bhu.ac.in
Table 1: Overview of Acid-Catalyzed Synthesis Principles
| Step | Description | Common Reagents |
|---|---|---|
| Condensation | Formation of an arylhydrazone from a phenylhydrazine and a carbonyl compound. | Phenylhydrazines, Ketones/Aldehydes |
| Cyclization | Intramolecular electrophilic substitution to form the indole ring. | Polyphosphoric acid (PPA), ZnCl₂, BF₃ |
Transformation of Indole Derivatives as Starting Substrates
Building upon pre-existing indole structures is a common and efficient strategy for synthesizing more complex fused systems like indolo[3,2-b]indoles. This approach allows for greater control over substitution patterns and regioselectivity.
A notable example is the two-step synthesis of 5,10-dihydroindolo[3,2-b]indoles starting from N-methyl-2,3-dibromoindole. nih.gov This methodology involves an initial site-selective palladium-catalyzed cross-coupling reaction, followed by a subsequent cyclization through a twofold palladium-catalyzed C-N coupling with amines. nih.gov This method highlights the power of transition-metal catalysis in transforming simple indole derivatives into the complex indolo[3,2-b]indole core. nih.gov The versatility of this approach allows for the introduction of various substituents onto the final molecule.
Dehydrative Transformations in Indolo[3,2-b]indole Synthesis
Dehydration reactions, where a molecule of water is removed to facilitate ring closure or rearrangement, represent another important synthetic tool. While not exclusively documented for this compound, the principle is well-established in the synthesis of related fused indole systems.
For example, phosphorus oxychloride (POCl₃) has been used as a dehydrating agent to mediate the transformation of spirooxindoles into pyrido[2,3-b]indoles through ring expansion. acs.org This type of intramolecular dehydrative transformation demonstrates a plausible pathway for constructing the indolo[3,2-b]indole skeleton from suitably functionalized indole precursors. Such a strategy would involve an intramolecular condensation where the removal of water drives the formation of the new heterocyclic ring.
Functionalization and Derivatization Reactions
Once the this compound core is synthesized, it can be further modified to introduce various functional groups, thereby tuning its electronic and physical properties.
Electrophilic Aromatic Substitution: Nitration and Bromination
The electron-rich nature of the indolo[3,2-b]indole system makes it susceptible to electrophilic aromatic substitution (EAS). nih.gov Nitration and bromination are common EAS reactions used to functionalize this scaffold.
Nitration : The nitration of 5,11-dihydroindolo[3,2-b]carbazoles (a synonym for dihydroindolo[3,2-b]indoles) using acetyl nitrate can lead to double nitration, yielding 2,8-dinitro or 6,12-dinitro derivatives depending on the existing substituents. beilstein-journals.orgnih.gov In some cases, mono-nitro derivatives at the C-2 or C-6 positions have also been observed. beilstein-journals.orgnih.gov
Bromination : Electrophilic bromination of the indolo[3,2-b]indole core also occurs readily. For example, treatment of certain dinitro-indolo[3,2-b]carbazoles with bromine results in the formation of dibromo compounds, with substitution occurring at the C-2 and C-8 positions. beilstein-journals.orgnih.gov If the C-3 position of a simple indole is occupied, bromination typically occurs at the C-2 position. bhu.ac.in
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Nitration | Acetyl nitrate | C-2, C-8 or C-6, C-12 | beilstein-journals.orgnih.gov |
Nucleophilic Aromatic Substitution
While the core ring system is electron-rich, the introduction of strong electron-withdrawing groups, such as nitro groups, can activate the scaffold for nucleophilic aromatic substitution (SNAr).
Research has shown that 6,12-dinitro-substituted indolo[3,2-b]carbazoles can be modified through reactions with sulfur and nitrogen-based nucleophiles. beilstein-journals.orgnih.gov In these reactions, the nitro groups act as effective leaving groups and are displaced by the incoming nucleophile. For instance, treatment with potassium thiolates can result in the displacement of both nitro groups, demonstrating the synthetic utility of the dinitro derivatives as intermediates for further functionalization. beilstein-journals.orgnih.gov
Reduction and Oxidation Reactions for Structural Modification
Reduction and oxidation reactions are crucial for interconverting between different oxidation states of the indolo[3,2-b]indole scaffold and for modifying its functional groups.
Reduction : Nitro-substituted indolo[3,2-b]indoles can be readily reduced to the corresponding amino derivatives. The reduction of 2-nitro and 2,8-dinitro derivatives has been successfully achieved using zinc powder and hydrochloric acid, affording 2-amino- and 2,8-diamino-substituted indolo[3,2-b]carbazoles. beilstein-journals.orgnih.gov These amino derivatives serve as valuable building blocks for further synthetic transformations.
Oxidation : The dihydroindolo[3,2-b]indole core can be oxidized to the fully aromatic indolo[3,2-b]carbazole (B1211750) cation. This dehydrogenation is a key step in many synthetic routes to access the planar, π-conjugated system. nih.gov This transformation significantly alters the electronic properties of the molecule, impacting its potential applications in organic electronics.
Table 3: Reduction and Oxidation Reactions
| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Reduction | 2,8-Dinitro-indolo[3,2-b]indole | Zn powder, HCl | 2,8-Diamino-indolo[3,2-b]indole | beilstein-journals.orgnih.gov |
Post-Synthetic Modification Strategies for Electronic Tuning of this compound
The strategic placement of substituents allows for the fine-tuning of the HOMO-LUMO energy gap. nankai.edu.cnrsc.org Generally, electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. nih.gov Both of these effects can lead to a reduction in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. nih.govchemrxiv.org
Computational studies on indole derivatives have shown that while substitutions on the five-membered ring have a less significant effect, modifications on the six-membered ring can directly participate in resonance and significantly affect the electronic and geometric properties of the indole ring. chemrxiv.org A bathochromic shift is often observed in the HOMO-LUMO gap as well as the vertical excitation energy upon substitution. chemrxiv.org
Substituent Effects on the Phenyl Ring
Post-synthetic modifications can be carried out on the N-phenyl substituent at the 5-position. The electronic nature of the substituents on this phenyl ring can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule.
For instance, the introduction of strong electron-withdrawing groups, such as a nitro (-NO₂) or cyano (-CN) group, at the para-position of the phenyl ring is expected to lower the LUMO energy level. This modification would likely enhance the electron-accepting nature of the phenyl ring, leading to a more pronounced ICT from the electron-rich dihydroindoloindole core. This can result in a significant red-shift in the fluorescence spectrum. nih.govnih.gov
Conversely, the incorporation of electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), would increase the electron density on the phenyl ring. nih.gov This would raise the HOMO energy level, also leading to a smaller energy gap and a red-shift in the absorption and emission spectra. nih.gov The table below illustrates the expected impact of various substituents on the electronic properties of the core structure, based on findings from related indole compounds. nih.govnih.gov
| Substituent (on Phenyl Ring) | Electronic Nature | Expected Effect on HOMO | Expected Effect on LUMO | Expected Change in HOMO-LUMO Gap | Expected Spectral Shift |
| -NO₂ | Strong Electron-Withdrawing | Minor Change | Lower | Decrease | Red-Shift |
| -CN | Moderate Electron-Withdrawing | Minor Change | Lower | Decrease | Red-Shift |
| -H | Neutral | Reference | Reference | Reference | Reference |
| -CH₃ | Weak Electron-Donating | Raise | Minor Change | Decrease | Red-Shift |
| -OCH₃ | Moderate Electron-Donating | Raise | Minor Change | Decrease | Red-Shift |
| -N(CH₃)₂ | Strong Electron-Donating | Significantly Raise | Minor Change | Significant Decrease | Significant Red-Shift |
Modification of the Indole Nitrogen
Alkylation or arylation of the indole nitrogen at the 10-position represents another viable post-synthetic modification strategy. The introduction of different groups at this position can influence the planarity and conjugation of the system, thereby affecting its electronic properties. For example, attaching bulky alkyl groups might induce steric hindrance and alter the solid-state packing, which in turn can influence the material's charge transport properties in electronic devices.
Detailed Research Findings
Research on related donor-acceptor systems provides a strong basis for predicting the outcomes of these modifications. Studies on carbazole-based donor-acceptor-donor compounds have demonstrated that the HOMO-LUMO gaps are significantly affected by different acceptor and π-bridge units. nankai.edu.cn Theoretical calculations have consistently supported experimental observations, showing that LUMO energies are particularly sensitive to the nature of the acceptor group. nankai.edu.cn
Furthermore, investigations into 3-substituted indoles have shown that a strong electron-attracting substituent leads to large non-linear optical (NLO) properties with charge transfer behavior. nih.gov For example, a p-nitrophenyl substituted ethenyl indole showed a significantly higher NLO response compared to the unsubstituted counterpart. nih.gov The optical band gap of ethenyl indoles was found to decrease with both electron-withdrawing and electron-donating substituents on the p-phenyl ring. nih.gov
The following table summarizes the calculated HOMO and LUMO energy levels for a series of carbazole-based compounds, illustrating the tunability of the electronic gap. nankai.edu.cn A similar trend would be expected for substituted this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Carbazole Derivative 1 | -5.35 | -2.40 | 2.95 |
| Carbazole Derivative 2 | -5.38 | -2.98 | 2.40 |
| Carbazole Derivative 3 | -5.46 | -2.71 | 2.75 |
| Carbazole Derivative 4 | -5.47 | -3.01 | 2.46 |
These findings collectively suggest that post-synthetic modification is a powerful tool for the rational design of this compound derivatives with tailored electronic properties for specific applications in organic electronics.
Advanced Spectroscopic and Structural Characterization Techniques in Research
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction (XRD) is an indispensable tool for determining the crystalline structure of materials. For derivatives of the 5,10-dihydroindolo[3,2-b]indole (B2619455) core, XRD techniques are crucial for understanding polymorphism and molecular packing, which directly influence the material's properties.
The performance of organic electronic devices is highly dependent on the morphology of the active material in its thin-film form. Techniques such as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are employed to probe the molecular packing and orientation within these films. For derivatives of 5,10-dihydroindolo[3,2-b]indole, studies have shown that different deposition techniques, such as zone-casting and thermal evaporation, can lead to different polymorphs with distinct molecular arrangements. rsc.org Atomic Force Microscopy (AFM) is often used in conjunction with XRD techniques to visualize the surface morphology of the thin films, revealing features such as crystallinity, domain size, and surface roughness. rsc.org The analysis of thin films of a C8-alkylated derivative of 5,10-dihydroindolo[3,2-b]indole indicated that smooth, defect-free films can be stable for extended periods, while polycrystalline films are more prone to polymorph transformations. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the synthesis of indole (B1671886) derivatives.
For a compound like 5-Phenyl-5,10-dihydroindolo[3,2-b]indole, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole and phenyl rings. The chemical shifts and coupling constants of these signals would provide information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, confirming the carbon skeleton. While specific spectral data for the target compound is not detailed in the provided search results, related structures show characteristic signals for the indole and phenyl moieties.
Table 1: Representative NMR Data for a Related Indole Derivative
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹H | 6.5-8.0 (aromatic protons) |
| ¹³C | 110-145 (aromatic carbons) |
Note: This is generalized data for indole derivatives and not specific to this compound.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a fundamental technique for confirming the molecular weight of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should correspond to its calculated molecular formula (C₂₀H₁₄N₂). This technique provides strong evidence for the successful synthesis of the target compound. The molecular weight of this compound is 282.34 g/mol .
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides information about the π-conjugated system of the molecule. For derivatives of 5,10-dihydroindolo[3,2-b]indole, the UV-Vis absorption spectra typically show characteristic bands corresponding to π-π* transitions within the aromatic core. rsc.org The position and intensity of these absorption bands can be influenced by the solvent and the aggregation state of the molecules. In thin films, redshifts of the absorption bands compared to the solution spectrum are often observed, indicating intermolecular interactions in the solid state. rsc.org
Table 2: Illustrative UV-Vis Absorption Data for a 5,10-dihydroindolo[3,2-b]indole Derivative
| Medium | Absorption Maxima (λmax) |
|---|---|
| Solution (Hexane) | ~333 nm, ~376 nm |
| Thin Film | Red-shifted compared to solution |
Data is for a C8-alkylated derivative and serves as an example of the expected electronic transitions. rsc.org
Cyclic Voltammetry for Frontier Molecular Orbital Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For materials intended for use in organic electronics, the HOMO and LUMO levels are critical parameters that govern charge injection and transport properties. The CV of a 5,10-dihydroindolo[3,2-b]indole derivative has been shown to exhibit reversible or quasi-reversible oxidation steps, from which the HOMO level can be estimated. rsc.org The stability of the oxidized species is also an important factor for device longevity, and CV can provide insights into the reversibility of the redox processes. rsc.org
Thermogravimetric Analysis for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a crucial technique employed to determine the thermal stability of materials. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature increase over time. The resulting data provides insight into the temperatures at which the compound begins to decompose.
Research into derivatives of 5,10-dihydroindolo[3,2-b]indole has utilized TGA to characterize their thermal properties. For instance, a study on a newly synthesized derivative, C8-C-inin, demonstrated its thermal stability. The analysis revealed that this derivative remains stable up to a temperature of 220 °C, at which point a weight loss of 5% is observed researchgate.net. This indicates the onset of thermal degradation. Such findings are significant for understanding the material's tolerance to heat, which is a critical parameter for its potential applications in electronic devices where temperature fluctuations are common.
The thermal decomposition data for the C8-C-inin derivative is summarized in the table below.
| Compound | Decomposition Temperature (Td) for 5% Weight Loss | Reference |
|---|---|---|
| C8-C-inin (a 5,10-dihydroindolo[3,2-b]indole derivative) | 220 °C | researchgate.net |
Computational and Theoretical Investigations of 5 Phenyl 5,10 Dihydroindolo 3,2 B Indole Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational materials science for its balance of accuracy and computational efficiency. nih.gov DFT calculations are widely used to model the molecular geometry and electronic properties of organic conjugated molecules, including those based on the indolo[3,2-b]indole framework. nih.govresearchgate.net By solving approximations of the Schrödinger equation, DFT can predict a wide range of properties that are crucial for the development of materials for organic electronics.
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO level relates to the molecule's ability to donate an electron, while the LUMO level energy indicates its ability to accept an electron. The distribution and energies of these orbitals are critical in determining the optoelectronic properties of materials.
In systems based on 5-Phenyl-5,10-dihydroindolo[3,2-b]indole (IDID), the indolo[3,2-b]indole core typically serves as a strong electron-donating unit. researchgate.net DFT calculations show that the HOMO is generally localized on this electron-rich core, while the LUMO is distributed on the electron-accepting parts of the molecule. This spatial separation is a key feature of donor-acceptor (D-A) type molecules. For instance, in multi-resonance (MR) emitters where IDID is used as the donor segment, DFT calculations have been instrumental in predicting the HOMO/LUMO energy levels, which align well with experimental values derived from electrochemical measurements. researchgate.net The phenyl group attached at the 5-position can further modulate these energy levels through its electronic and steric effects.
| Parameter | Calculated Value (eV) | Experimental Value (eV) |
|---|---|---|
| HOMO Energy | -4.88 | -4.88 |
| LUMO Energy | -3.03 | -3.03 |
| Energy Gap (Eg) | 2.49 | - |
Data sourced from DFT (B3LYP/def2svp level) calculations and cyclic voltammetry experiments for the IDIDBNO emitter, which incorporates the this compound (IDID) unit as the donor segment. researchgate.net
Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules containing distinct electron-donating (D) and electron-accepting (A) moieties linked by a π-conjugated bridge. Upon photoexcitation, an electron can move from the HOMO (localized on the donor) to the LUMO (localized on the acceptor), creating a charge-separated excited state. This process is fundamental to the function of many organic electronic materials. researchgate.net
DFT calculations are crucial for visualizing and quantifying ICT character. By analyzing the spatial distribution of the HOMO and LUMO, it is possible to confirm the charge transfer nature of an electronic transition. researchgate.net For derivatives of this compound designed as D-A systems, the indoloindole core acts as the donor. Theoretical studies on related D-A-D type emitters confirm that the HOMO is located on the indolo[3,2-b]indole donor moieties, while the LUMO resides on the acceptor core, indicating a clear charge transfer character upon excitation. This ICT state often results in solvatochromism, where the emission color changes with solvent polarity, a feature that can be predicted and rationalized through computational models. researchgate.net
The energy band gap (Eg) of a molecule, often approximated by the energy difference between the HOMO and LUMO levels, is a critical parameter that determines its optoelectronic properties. It dictates the energy of light a molecule can absorb and emit, and thus its color and potential application in devices like OLEDs. A smaller band gap generally corresponds to absorption and emission at longer wavelengths (a bathochromic or red shift).
DFT provides a reliable method for calculating the energy band gap. researchgate.net For materials based on the this compound core, computational studies have shown that the band gap can be precisely tuned. For example, by fusing the strongly electron-donating IDID unit into a multi-resonance skeleton, the HOMO level is elevated without significantly altering the LUMO level, leading to a progressive reduction in the energy gap. researchgate.net This strategy has been successfully used to shift the emission color from orange-red to deep red, demonstrating the predictive power of DFT in molecular engineering for targeted optoelectronic properties. researchgate.net
The efficiency of charge transport is a key performance metric for materials used in organic field-effect transistors and as hole-transporting layers in solar cells. Charge transport in organic solids is often described by hopping models, where charges (holes or electrons) jump between adjacent molecules. The rate of this hopping is influenced by the electronic coupling between molecules and the reorganization energy (λ).
The reorganization energy is the energy required to relax the geometry of a molecule and its surroundings when it changes its charge state (e.g., from neutral to cationic for hole transport). A smaller reorganization energy is desirable as it presents a lower barrier for charge hopping, thus facilitating higher charge mobility. DFT calculations are the primary method for quantifying λ. researchgate.net The rigid, planar structure of the indolo[3,2-b]indole core is advantageous for minimizing reorganization energy. Computational studies on emitters incorporating the IDID framework have calculated very small λ values, indicating that the rigid molecular skeleton suppresses vibrational coupling and facilitates efficient charge transport. researchgate.net
| Compound | Calculated λ (eV) |
|---|---|
| IDIDBNO | 0.21 |
The reorganization energy was calculated for the IDIDBNO emitter, which contains the this compound (IDID) unit. researchgate.net
Understanding the nature of an electronic excitation is crucial for designing efficient light-emitting materials. An exciton (B1674681), or an electron-hole pair, is created upon photoexcitation. The behavior of this exciton—its size, localization, and the contributions from different parts of the molecule—determines the material's emission properties.
Transition Density Matrix (TDM) analysis is an advanced computational tool used to visualize and quantify the contributions of local excitations (LE) and charge-transfer (CT) excitations to a given electronic transition. The TDM is constructed from the wavefunctions of the ground and excited states and can be partitioned into blocks corresponding to different molecular fragments. The diagonal blocks represent LE character within a fragment, while the off-diagonal blocks quantify CT character between fragments. This analysis provides a more detailed picture than simply observing the HOMO and LUMO distributions, especially in complex systems or molecular aggregates. For multi-resonance emitters based on the this compound core, TDM analysis can precisely map the flow of charge during excitation, helping to understand the nature of the emissive state and rationalize properties like narrow emission bandwidths and high quantum efficiencies.
Quantum Chemical Calculations in Structure-Property Correlation
A central goal of computational chemistry in materials science is to establish clear structure-property relationships. Quantum chemical calculations serve as a vital bridge between the chemical structure of a molecule and its observable macroscopic properties. By systematically modifying a molecule's structure in silico and calculating the resulting changes in its electronic and optical properties, researchers can develop design principles for new, high-performance materials.
For the this compound system, theoretical calculations have successfully correlated structural modifications with changes in photophysical and electrochemical properties. For example, DFT studies have demonstrated how extending the π-conjugation or enhancing the electron-donating strength of the indoloindole core leads to predictable shifts in HOMO/LUMO levels and, consequently, in absorption and emission wavelengths. researchgate.net These computational insights provide a strong correlation with experimental data from cyclic voltammetry and UV-vis/photoluminescence spectroscopy, validating the theoretical models and enabling a rational, rather than trial-and-error, approach to materials design. researchgate.net
Mechanistic Studies of Reaction Pathways using Computational Models
Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms that lead to the formation of the this compound scaffold. While direct computational studies on the reaction pathways for this specific molecule are not extensively documented in publicly available literature, mechanistic insights can be drawn from theoretical investigations of related indolo[3,2-b]carbazole (B1211750) and indole (B1671886) syntheses. These studies provide a foundational understanding of the plausible energetic landscapes and intermediate structures involved.
One relevant example is the computationally supported mechanism for the synthesis of indolo[3,2-b]carbazoles, which share a core structure with the title compound. Theoretical calculations, often employing Density Functional Theory (DFT), can map out the reaction coordinates and determine the Gibbs-free energies of intermediates and transition states. For instance, in a proposed synthesis of indolo[3,2-b]carbazoles, the final step involving the conversion of an intermediate to the final indolo[3,2-b]carbazole product via the release of molecular hydrogen was found to be an exothermic process. lookchem.com This suggests a thermodynamically favorable pathway for the formation of the planar, aromatic core.
The following table, derived from a computational study on a related indolo[3,2-b]carbazole synthesis, illustrates the calculated Gibbs-free energies for key reaction steps. lookchem.com This data provides a quantitative glimpse into the thermodynamics of forming such fused heterocyclic systems.
| Reaction Step | Isomer | Calculated Gibbs-Free Energy (ΔG) | Process Type |
| Intermediate VI to Intermediate VII | cis | +20.1 kcal/mol | Endothermic |
| Intermediate VI to Intermediate VII | trans | +19.5 kcal/mol | Endothermic |
| Intermediate VII to Indolo[3,2-b]carbazole (VIII) | cis/trans | -29.62 kcal/mol | Exothermic |
| Overall: VI to VIII | cis | -9.50 kcal/mol | Exothermic |
| Overall: VI to VIII | trans | -10.11 kcal/mol | Exothermic |
This table is illustrative and based on data for the synthesis of indolo[3,2-b]carbazoles. lookchem.com The exact energy values for this compound would differ.
Furthermore, computational studies on the atmospheric oxidation of indole, initiated by radicals such as •OH and •Cl, reveal that the indole nucleus is susceptible to addition reactions. copernicus.org These theoretical investigations show that •OH addition is the dominant pathway, while for •Cl, both addition and H-abstraction are feasible. copernicus.org While distinct from synthetic reactions, these findings underscore the reactivity of the indole core, which is a fundamental aspect of the reaction pathways leading to fused systems like this compound. The initial steps in many synthetic routes, such as the Fischer indole synthesis or the Saegusa indole synthesis, involve electrophilic or nucleophilic attacks on the indole ring, pathways that can be modeled computationally to predict regioselectivity and activation energies. uninsubria.it
Simulation of Molecular Packing and Intermolecular Interactions
The solid-state properties and potential applications of this compound in materials science are intrinsically linked to its molecular packing and the nature of its intermolecular interactions. Computational simulations are crucial for understanding these phenomena at the molecular level. The planar, aromatic core of the indolo[3,2-b]indole system, combined with the appended phenyl group, suggests that π-π stacking and van der Waals forces are the dominant interactions governing its crystal packing.
Simulations on related indolo[3,2-b]indole and indolo[3,2-b]carbazole derivatives have shown that these molecules tend to arrange in tightly packed structures stabilized by strong π-π interactions. rsc.orgresearchgate.net The presence of a phenyl substituent, as in the title compound, can further influence this packing, potentially leading to efficient intermolecular overlap, which is a desirable characteristic for charge transport in organic electronic materials. researchgate.net
Hirshfeld surface analysis and interaction energy calculations are common computational techniques used to visualize and quantify intermolecular contacts. Studies on other phenyl-substituted indole derivatives have successfully used these methods to determine the energetic contributions of different interaction types. For example, in bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, slipped π-π interactions between indole systems were found to have the largest interaction energies, significantly contributing to the stability of the crystal packing. iucr.org
The table below presents illustrative interaction energies for different types of intermolecular contacts, as calculated for related substituted indole systems. iucr.org This data highlights the relative strengths of the forces that likely play a role in the molecular packing of this compound.
| Interaction Type | Example System | Calculated Interaction Energy |
| π-π Stacking (Indole-Indole) | Bromo-substituted 1H-indole derivative | Up to -60.8 kJ/mol |
| C-H···π Hydrogen Bonds | Bromo-substituted 1H-indole derivative | -13 to -34 kJ/mol |
| π-π Stacking (Phenyl-Phenyl) | Bromo-substituted 1H-indole derivative | -13 to -34 kJ/mol |
This table is illustrative and based on data for bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. iucr.org The specific interaction energies for this compound may vary.
Structure Property Relationships and Advanced Electronic Phenomena
Influence of Molecular Design on Optoelectronic Characteristics
The electronic and optical properties of IDID-based molecules are not static; they are a direct consequence of the molecule's architecture, including the extent of its conjugated system, the nature of its substituents, the presence of bridging units, and its three-dimensional conformation.
The extension of the π-conjugated system in the indolo[3,2-b]indole core is a primary strategy for modulating its electronic properties. Increasing the size of the conjugated plane, for instance through the fusion of additional aromatic rings (benzannulation), generally leads to a smaller HOMO-LUMO gap. chemrxiv.org This reduction in the energy gap results in a bathochromic (red) shift in the material's absorption and emission spectra. researchgate.net The optical properties of these compounds are a strong indication that the π-conjugation spans the entire molecular system. researchgate.net
Aromaticity plays a crucial role in this context. In fused polycyclic systems, the distribution of aromaticity can be strategically controlled to fine-tune the electronic structure. For instance, by designing molecules where larger rings may lose some aromaticity in favor of smaller, embedded rings, a precise modulation of the HOMO-LUMO gap can be achieved. chemrxiv.org This deliberate control over aromaticity and π-expansion allows for the development of materials with tailored optoelectronic properties and enhanced stability compared to conventional polycyclic aromatic hydrocarbons like acenes. chemrxiv.orgchemrxiv.org
The attachment of functional groups to the IDID scaffold profoundly influences its electronic behavior. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density distribution across the molecule, thereby tuning its energy levels and optical properties. nih.govchemrxiv.org
Electron-donating groups, such as alkyl (-CH₃), alkoxy (-OCH₃), or amino (-NH₂) groups, increase the electron density of the π-system. ucalgary.ca This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) and can increase the electron-donating ability of the indole (B1671886) moiety. researchgate.net Aryl substituents, such as the phenyl group in 5-Phenyl-5,10-dihydroindolo[3,2-b]indole, can also act as electron-donating groups through resonance. ucalgary.ca The presence of phenyl substituents has been shown to facilitate efficient orbital overlap between molecules, which is beneficial for charge transport. acs.org
Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or formyl (-CHO) groups, decrease the electron density of the π-system through resonance or inductive effects. ucalgary.ca Attaching a strong EWG generally stabilizes both the HOMO and LUMO levels, leading to a red-shifted absorption spectrum. nih.govnih.gov The position of the substituent is also critical; for instance, substitution at the 4-position of the indole ring can have a particularly strong effect on the electronic transition dipole moment. nih.gov The fluorination of the IDID core represents a special case, where fluorine's inductive electron-withdrawing effect can lead to deeper HOMO energy levels, which is advantageous for stability and performance in devices like PSCs. nih.gov
| Substituent Type | Example Groups | General Effect on Indole Core | Impact on Absorption Spectra (λmax) |
|---|---|---|---|
| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, Alkyl (-CH₃), Phenyl | Increases electron density; Raises HOMO level. ucalgary.caresearchgate.net | Shifts to shorter wavelengths (blue-shift) relative to indole. nih.gov |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -CHO, -CF₃ | Decreases electron density; Lowers HOMO/LUMO levels. ucalgary.ca | Shifts to longer wavelengths (red-shift) relative to indole. nih.gov |
| Halogens | -F, -Cl, -Br | Inductively withdrawing but resonance donating; generally deactivating. ucalgary.ca | Variable, can cause red-shift. nih.gov |
In many advanced molecular designs, the IDID core acts as an electron-donating (D) unit linked to an electron-accepting (A) unit via a π-conjugated spacer, forming D-π-A or A-π-D-π-A architectures. These π-bridging units, often thiophene (B33073) or bithiophene moieties, are essential for facilitating efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.govsnu.ac.kr
The three-dimensional arrangement of atoms, including the dihedral angles between adjacent aromatic or heterocyclic rings, significantly impacts the electronic properties of conjugated molecules. nih.gov Large dihedral angles, often enforced by sterically bulky substituents, can disrupt π-conjugation across the molecule. This disruption can lead to an increase in the HOMO-LUMO gap and the triplet energy (ET). nih.gov
The conformation of a molecule is dictated by a balance of steric and stereoelectronic effects, where the alignment of local dipole moments between adjacent rings can favor specific rotational angles. researchgate.net In the solid state, these conformational preferences influence how molecules pack into crystals. Different packing arrangements, or polymorphs, can exhibit substantially different orbital overlaps and, consequently, possess distinct optical and charge-transport properties. nih.gov The conformation adopted in a thin film can vary significantly from that in a dilute solution, which is a critical consideration for device performance. nih.gov
Charge Transport Mechanisms and Mobility
The primary mechanism for charge transport in these organic semiconductor films is hopping, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process, quantified by charge carrier mobility, is highly dependent on the degree of electronic coupling and wavefunction overlap between neighboring molecules. nih.gov
Derivatives of 5,10-dihydroindolo[3,2-b]indole (B2619455) are predominantly p-type semiconductors, meaning they exhibit a preference for transporting positive charge carriers (holes). acs.orgsnu.ac.kr The electron-rich nature of the IDID core makes it an excellent electron donor and thus an effective hole-transporting material (HTM). researchgate.net High hole mobilities are achieved in materials that form well-ordered, tightly packed solid-state structures, which maximize π-π stacking and intermolecular electronic coupling. nih.gov For example, attaching 5-hexyl-2,2-bithiophene moieties to the IDID core has resulted in materials with excellent solubility and high field-effect hole mobilities, reaching up to 0.97 cm² V⁻¹ s⁻¹ in vacuum-deposited films. snu.ac.kr
While hole transport is dominant, ambipolar behavior (the ability to transport both holes and electrons) can be engineered into IDID-based systems. This is typically achieved by creating A-π-D-π-A structures where the strong electron-donating IDID core is paired with strong electron-accepting units like dicyanovinyl (DCV). snu.ac.kr Such a design dramatically reduces the energy band-gap and can lead to highly balanced ambipolar charge transport, with one derivative showing hole and electron mobilities of 0.08 cm² V⁻¹ s⁻¹ and 0.09 cm² V⁻¹ s⁻¹, respectively. snu.ac.kr
| Compound Derivative | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Measurement Context |
|---|---|---|---|
| Phenyl-substituted Indolo[3,2-b]carbazole (B1211750) | 0.2 | Not Reported | FET device. acs.org |
| 4H4TIDID | 0.97 | Not Reported | Vacuum Deposited OFET. snu.ac.kr |
| 4H4TIDID | 0.18 | Not Reported | Spin-Coated OFET. snu.ac.kr |
| 2H2TIDID-DCV | 0.08 | 0.09 | Vacuum Deposited OFET. snu.ac.kr |
| OD2TIDID-DCV | 9.67 × 10⁻² | 3.43 × 10⁻³ | Spin-Coated OFET. snu.ac.kr |
| DEG-IDIDF | 5.91 × 10⁻⁴ | Not Reported | HTM in solar cell. nih.gov |
| Benzo[b]selenophene/thieno[3,2-b]indoles | 10⁻⁵ to 10⁻⁴ | Lower by 1 order of magnitude | CELIV technique in thin film. nih.gov |
Ambipolar Charge Transport Behavior
Ambipolar charge transport, the ability of a material to conduct both positive (holes) and negative (electrons) charge carriers, is a desirable characteristic for various organic electronic devices. However, derivatives of the this compound core are predominantly characterized as unipolar materials, specifically demonstrating efficient hole transport. The strong electron-donating nature of the indolo[3,2-b]indole scaffold makes it an excellent p-type semiconductor. For instance, fluorinated derivatives of the indolo[3,2-b]indole (IDID) backbone have been engineered as high-performance hole-transporting materials (HTMs) for perovskite solar cells, where their primary function is to efficiently extract and transport holes. researchgate.netrsc.org While the core structure is an excellent donor, achieving balanced ambipolar transport would typically require its integration into a donor-acceptor architecture designed to facilitate both hole and electron injection and transport.
Influence of Molecular Packing, Crystallinity, and Orientation on Charge Mobility
The efficiency of charge transport in organic semiconductors is critically dependent on the molecular arrangement in the solid state. The rigid and planar structure of the this compound backbone is highly conducive to ordered molecular packing and the formation of crystalline domains, which directly enhances charge mobility.
Research on fluorinated indolo[3,2-b]indole derivatives has shown that this backbone promotes a tight molecular arrangement. researchgate.netrsc.org This ordered packing minimizes structural defects and ensures sufficient orbital overlap between adjacent molecules, creating effective pathways for charge carriers to move through the material. The introduction of specific functional groups or side chains can further tune this organization. For example, studies on the related indolo[3,2-b]carbazole structure, which shares a similar fused heterocyclic core, demonstrated that attaching long alkyl side chains facilitates the self-organization of molecules into highly crystalline layered structures. acs.org This high degree of crystallinity is a key factor in achieving high charge carrier mobilities, with values for some derivatives reaching well over 10⁻⁴ cm² V⁻¹ s⁻¹. acs.orgnih.gov
Table 1: Hole Mobility in Indolo[3,2-b]indole and Indolo[3,2-b]carbazole Derivatives
| Compound Derivative | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Key Structural Feature |
|---|---|---|
| DEG-IDIDF | 5.91 × 10⁻⁴ | Indolo[3,2-b]indole core |
π-π Stacking Interactions and Charge Carrier Mobility
Charge transport in these conjugated systems occurs primarily through a "hopping" mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is governed by the strength of the electronic coupling between molecules, which is heavily influenced by their intermolecular distance and orientation. The planar aromatic structure of this compound facilitates strong π-π stacking interactions.
These interactions cause the molecules to align in a co-facial arrangement, reducing the intermolecular distance and maximizing the overlap of their π-orbitals. This creates continuous pathways for charge transport along the stacking direction. The design of a fluorinated indolo[3,2-b]indole (IDIDF) material for perovskite solar cells specifically leverages this principle; its backbone enables a tight molecular arrangement stacked by strong π-π interactions, leading to a higher hole mobility compared to the more spherical and amorphous standard, spiro-OMeTAD. researchgate.netrsc.org The optimization of these π-π stacking interactions is a critical strategy for designing highly efficient charge-transporting materials based on this molecular core.
Luminescence and Photophysical Phenomena
Thermally Activated Delayed Fluorescence (TADF) Mechanisms and Efficiency
The this compound (IDID) framework has emerged as a highly effective donor unit for creating emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC), which can theoretically enable 100% internal quantum efficiency in organic light-emitting diodes (OLEDs).
The key to efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). In molecules based on the IDID donor, the energy level of the T₁ state is primarily determined by the locally excited triplet state of the rigid IDID backbone (³LEID) and remains relatively constant. nih.govacs.org By pairing the IDID donor with various electron-accepting units, the energy of the S₁ state, which has a charge-transfer character, can be systematically tuned. nih.govacs.org This strategy allows for the precise engineering of a small ΔEST, which promotes efficient RISC. TADF emitters based on this design have demonstrated high performance, with OLEDs achieving high maximum external quantum efficiencies (EQE). nih.govacs.org
Table 2: Performance of TADF Emitters Based on the Indolo[3,2-b]indole (IDID) Donor
| Emitter Compound | Maximum External Quantum Efficiency (EQE) |
|---|---|
| Tria-phIDID | 20.8% |
Multi-Resonance (MR) Emission Characteristics and Color Purity
The IDID scaffold has also been successfully incorporated into emitters exhibiting Multi-Resonance (MR) effects. MR emitters are a class of TADF materials designed with specific boron and nitrogen atoms embedded in a rigid polycyclic aromatic hydrocarbon framework. This structure induces opposing resonance effects that localize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) on different atoms, significantly suppressing vibrational relaxation in the excited state.
The result is an exceptionally sharp emission spectrum, characterized by a narrow full width at half-maximum (FWHM), which translates to high color purity. When the this compound unit is used as a donor segment in MR emitters, its strong electron-donating ability and extended π-conjugation contribute to this effect. nih.gov For example, MR emitters IDIDBN and tBuIDIDBN, which incorporate the IDID moiety, produce a narrowband pure-green emission with excellent color purity, making them highly suitable for ultra-high-definition displays. nih.gov
Control of Emission Wavelength (Red-Shift) and Bandwidth (FWHM)
The photophysical properties of emitters based on the this compound core can be precisely controlled through chemical modification. The emission wavelength is highly tunable, allowing for access to different colors.
A key strategy for inducing a red-shift (moving the emission to longer wavelengths) is to increase the electron-donating strength of the donor unit or the electron-accepting strength of the acceptor unit. Replacing a carbazole (B46965) subunit with the more strongly donating and π-conjugated IDID unit successfully shifted the emission of an MR emitter from aquamarine to pure-green. nih.gov Similarly, in donor-acceptor TADF molecules, varying the acceptor moiety attached to the IDID donor allows for tuning the emission across the visible spectrum. nih.govacs.org
Furthermore, the rigid nature of the IDID backbone, especially within an MR framework, is instrumental in maintaining a narrow emission bandwidth. The suppression of geometric relaxation between the ground and excited states minimizes spectral broadening, resulting in FWHM values often below 28 nm. nih.gov This narrow bandwidth is a hallmark of high color purity, a critical parameter for display applications.
Table 3: Photophysical Properties of Multi-Resonance Emitters Incorporating the IDID Moiety
| Compound | Photoluminescence Maxima (λem) [nm] | Full Width at Half-Maximum (FWHM) [nm] | CIE Coordinates (x, y) |
|---|---|---|---|
| IDIDBN | 529 | < 28 | (0.25, 0.71) |
Singlet-Triplet Energy Gap (ΔE_ST) Considerations in Emitter Design
The design of efficient emitters for organic light-emitting diodes (OLEDs) is critically dependent on managing the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST). acs.org In molecules based on the this compound core, this gap is a key parameter for enabling thermally activated delayed fluorescence (TADF). acs.orgresearchgate.net A small ΔE_ST allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC), a process that significantly enhances the internal quantum efficiency of OLEDs. nih.gov
Derivatives of indolo[3,2-b]indole have been systematically designed to achieve small ΔE_ST values, leading to highly efficient TADF. acs.org By creating intramolecular charge-transfer (ICT) type molecules that pair the indolo[3,2-b]indole donor unit with various acceptor moieties, it is possible to tune the emission range and optimize TADF efficiency. acs.org For instance, the distorted donor-acceptor-donor structure of DHID-DPS, which incorporates indolo[3,2-b]indole moieties as electron donors, exhibits a small ΔE_ST of 0.18 eV, demonstrating TADF properties. researchgate.net In contrast, a similar compound, DHID-DBS, shows a larger ΔE_ST of 0.33 eV. researchgate.net
The strategic replacement of carbazole subunits with this compound (IDID) in certain bluish-green emitters has been shown to enlarge the π-conjugation and increase the electron-donating strength. nih.gov This modification results in a desirable redshift of the emission spectrum to pure green, while maintaining the narrow emission profiles crucial for high-color-purity displays. nih.gov The resulting emitters, IDIDBN and tBuIDIDBN, have achieved high maximum external quantum efficiencies of 16.3% and 18.3%, respectively, in OLED devices. nih.gov Research has demonstrated that indolo[3,2-b]indole derivatives can act as a novel structural platform for TADF emitters, with some devices achieving maximum external quantum efficiencies as high as 20.8%. acs.org
Table 1: Properties of Indolo[3,2-b]indole-Based Emitters
| Compound | ΔE_ST (eV) | Maximum External Quantum Efficiency (EQE) | Emission Color |
| DHID-DPS | 0.18 | 3.86% | Blue-Green |
| DHID-DBS | 0.33 | - | - |
| IDIDBN | - | 16.3% | Pure-Green |
| tBuIDIDBN | - | 18.3% | Pure-Green |
| Tria-phIDID | Small | 20.8% | - |
| BP-phIDID | Small | 13.9% | - |
Excitonic Dynamics and Dissociation Efficiency
In organic photovoltaic devices, the efficiency of converting light into electricity is heavily reliant on the dynamics of photogenerated excitons and their subsequent dissociation into free charge carriers. nih.govnih.gov While it is commonly understood that exciton (B1674681) dissociation occurs at the interface between donor and acceptor materials, studies suggest that long-range dissociation, occurring tens of angstroms from the interface, is also possible. nih.gov This process can generate partially separated electrons and holes that more easily overcome their mutual Coulombic attraction to become free charges. nih.gov
The indolo[3,2-b]indole framework, with its extended π-conjugation, is a promising donor material for high-efficiency organic solar cells. figshare.com Copolymers incorporating indolo[3,2-b]indole have been shown to increase intermolecular interactions, which is beneficial for charge transport. figshare.com The efficiency of exciton dissociation in these systems is a critical factor for device performance. In high-efficiency non-fullerene organic solar cells, it has been observed that the dissociation of singlet excitons, rather than triplet excitons, plays a dominant role in enhancing the photocurrent. sciopen.com
The rate of exciton dissociation is a key parameter; a controlled reduction in the singlet exciton dissociation rate has been shown to enhance the electroluminescence quantum efficiency, which helps to mitigate non-radiative voltage losses in organic solar cells. nih.gov The use of indolo[3,2-b]indole-based copolymers in blends with fullerenes has resulted in power conversion efficiencies of up to 8.84%, highlighting the potential of this class of materials for achieving high-performance solar cells through efficient exciton management. figshare.com
Advanced Applications in Organic Electronic and Photonic Devices
Organic Field-Effect Transistors (OFETs)
Derivatives of the indolo[3,2-b]indole core structure have been investigated as active semiconductor layers in OFETs, demonstrating their potential for creating efficient charge-transporting devices.
The performance of an OFET is primarily evaluated by its charge carrier mobility (μ) and the current on/off ratio. High mobility indicates efficient charge transport through the semiconductor layer, while a high on/off ratio is crucial for effective switching behavior. For instance, OFETs utilizing derivatives of the related indolo[3,2-b]carbazole (B1211750) core have exhibited excellent field-effect properties, with mobilities reaching up to 0.12 cm² V⁻¹ s⁻¹ and substantial on/off ratios of 10⁷. nih.gov
The device architecture plays a critical role in these performance metrics. A common configuration is the top-contact, bottom-gate (TCBG) architecture. tcichemicals.com In this setup, a heavily doped silicon (n⁺-Si) wafer often serves as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer acting as the gate dielectric. The organic semiconductor, such as a 5-Phenyl-5,10-dihydroindolo[3,2-b]indole derivative, is deposited onto the dielectric layer, followed by the deposition of the source and drain electrodes (commonly gold, Au) on top of the organic film. tcichemicals.com
Table 1: OFET Performance of Indolo[3,2-b]carbazole Derivatives This table presents data for derivatives of a core structure related to this compound to illustrate typical performance metrics.
| Derivative | Mobility (µ) | On/Off Ratio | Device Architecture |
|---|
Ambipolar OFETs, which can conduct both holes and electrons, are highly desirable for fabricating complementary logic circuits on a single device layer. The indolo[3,2-b]indole framework is a promising candidate for developing single-component ambipolar materials. By incorporating both strong electron-donating moieties and electron-accepting fragments into the molecular design, it is possible to achieve balanced transport of both charge carriers. bohrium.com
New push-pull chromophores based on the related thieno[3,2-b]indole structure have been shown to exhibit ambipolar conductivity with balanced electron and hole mobilities. bohrium.com This is achieved by creating molecules with distinct donor and acceptor sections that act as transport centers for holes and electrons, respectively. bohrium.com The fabrication of such devices involves depositing the ambipolar organic semiconductor onto a substrate, often a glass substrate with a pre-patterned gate electrode (like Indium Tin Oxide, ITO) and a dielectric layer. bohrium.com Optimization involves tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to facilitate efficient injection of both holes and electrons from the electrodes. bohrium.com
The arrangement and packing of organic semiconductor molecules in the solid state are critical for efficient charge transport. researchgate.net The thin-film morphology directly influences the formation of charge transport channels. For derivatives of 5,10-dihydroindolo[3,2-b]indole (B2619455), which exhibit high photoluminescence quantum yields even in the solid state, controlling polymorphism is crucial for optimizing device performance. researchgate.net
Different film deposition techniques can lead to various polymorphs, or distinct crystalline structures, which can transform over time or with thermal annealing. researchgate.net Highly crystalline, well-ordered layered structures are generally favorable for high charge carrier mobility, as they facilitate efficient π-orbital overlap between adjacent molecules, creating pathways for charge to hop. nih.gov In contrast, amorphous or disordered films typically result in lower mobility due to the presence of traps and a less efficient intermolecular charge transfer. nih.gov The ability to control the transition between different polymorphic forms is a key step in fabricating stable and high-performance OFETs. researchgate.net
Organic Light-Emitting Diodes (OLEDs)
The this compound (IDID) moiety has been successfully employed as a core building block in the design of advanced emitters for high-efficiency OLEDs, particularly in the development of materials for ultrahigh-definition displays.
To achieve high electroluminescence efficiency, OLED emitters are designed to maximize the conversion of electrical energy into light. The this compound unit serves as a potent electron-donating group in novel emitter designs. nih.gov It has been incorporated into multi-resonance (MR) and donor-acceptor-donor (D-A-D) molecular architectures. nih.govresearchgate.net
In one approach, the IDID unit was used to replace carbazole (B46965) subunits in an existing multi-resonance framework. nih.gov This modification simultaneously enlarges the π-conjugation and enhances the electron-donating strength of the molecule. nih.gov This strategic design can lead to materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially enabling near-100% internal quantum efficiency. For example, a D-A-D emitter named DHID-DPS, which uses indolo[3,2-b]indole moieties as donors, demonstrated TADF properties and achieved a maximum external quantum efficiency (EQE) of 3.86% with a high brightness of up to 12,860 cd m⁻². researchgate.net
For next-generation displays, there is a high demand for emitters that produce light in a very narrow wavelength range (high color purity). The use of this compound (IDID) has been instrumental in creating novel, narrowband pure-green MR emitters. nih.gov
By integrating the IDID donor unit into a boron and nitrogen-containing MR skeleton, researchers have developed emitters named IDIDBN and tBuIDIDBN. nih.gov These materials achieve a significant redshift in their emission compared to previous structures, resulting in a pure-green color. They exhibit photoluminescence maxima at 529 nm and 532 nm, respectively, with very small full width at half-maximum (FWHM) values below 28 nm, indicating exceptional color purity. nih.gov When these emitters were incorporated into OLED devices, they maintained their narrowband emission and achieved high maximum external quantum efficiencies of 16.3% for the IDIDBN-based device and 18.3% for the tBuIDIDBN device. nih.gov The Commission Internationale de l'Eclairage (CIE) coordinates for these emitters were (0.25, 0.71) and (0.28, 0.70), placing them firmly in the pure-green region of the spectrum. nih.gov
Table 2: Performance of OLEDs Using this compound-Based Emitters
| Emitter | Peak Emission (nm) | FWHM (nm) | CIE Coordinates (x, y) | Max. EQE (%) |
|---|---|---|---|---|
| IDIDBN | 529 | < 28 | (0.25, 0.71) | 16.3% |
| tBuIDIDBN | 532 | < 28 | (0.28, 0.70) | 18.3% |
| DHID-DPS* | - | - | Blue-Green | 3.86% |
DHID-DPS is a related indolo[3,2-b]indole derivative. researchgate.net
Application as Dopants in Emitting Layers
Derivatives of this compound have been developed as highly efficient multi-resonance (MR) emitters for organic light-emitting diodes (OLEDs). These materials are utilized as emitting dopants within a host material in the emissive layer of the OLED device. By replacing carbazole subunits in existing emitter skeletons with this compound (IDID) and its tert-butyl substituted counterpart (tBuIDID), researchers have successfully created novel pure-green MR emitters, namely IDIDBN and tBuIDIDBN. nih.gov
The incorporation of the IDID moiety serves to enlarge the π-conjugation and enhance the electron-donating strength of the molecule. nih.gov This strategic modification results in a significant redshift of the emission spectrum from bluish-green to pure-green. nih.gov Specifically, IDIDBN and tBuIDIDBN exhibit photoluminescence maxima at 529 nm and 532 nm, respectively. A key advantage of these emitters is their narrowband emission, with a full width at half-maximum (FWHM) of less than 28 nm, which is crucial for achieving high color purity in displays. nih.gov
OLEDs fabricated with these materials as the emitting dopants have demonstrated impressive performance. The device incorporating IDIDBN achieved a maximum external quantum efficiency (EQE) of 16.3%, while the tBuIDIDBN-based device reached an even higher EQE of 18.3%. nih.gov These results highlight the potential of this compound derivatives as next-generation emitters for ultrahigh-definition displays. nih.gov
Table 1: Performance of OLEDs with this compound-based Emitting Dopants
| Emitter (Dopant) | Emission Peak (nm) | FWHM (nm) | CIE Coordinates | Max. EQE (%) |
| IDIDBN | 529 | < 28 | (0.25, 0.71) | 16.3 |
| tBuIDIDBN | 532 | < 28 | (0.28, 0.70) | 18.3 |
Hole-Transporting Layer Materials in OLEDs
The inherent electron-rich nature and rigid planar structure of the indolo[3,2-b]indole core make it an excellent candidate for hole-transporting materials (HTMs) in OLEDs. These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, which is critical for achieving high device efficiency and operational stability. An indoloindole-derived organic material has been successfully developed and utilized as a p-type host in the mixed host system of phosphorescent OLEDs. researchgate.net
Research has shown that this indoloindole derivative possesses superior hole transport properties compared to commonly used carbazole-based materials. researchgate.net The enhanced hole mobility contributes to a more balanced charge carrier distribution within the emissive layer, leading to improved recombination efficiency. Notably, the application of this new host material in yellow phosphorescent OLEDs extended the device lifetime by more than tenfold compared to devices using a conventional p-type host, all while maintaining a similar external quantum efficiency. researchgate.net This significant improvement in operational stability is a crucial step towards the commercial viability of OLED technology.
Furthermore, donor-acceptor-donor (D-A-D) structured molecules incorporating 5-butyl-5,10-dihydroindolo[3,2-b]indole as the electron-donating units have been synthesized. In these architectures, the indolo[3,2-b]indole moiety is responsible for the hole-transporting function within the molecule. An optimized doped OLED using one such emitter, DHID-DPS, achieved a maximum external quantum efficiency of 3.86% with a high brightness of up to 12,860 cd/m². researchgate.net
Organic Photovoltaics (OPVs) and Solar Cells
Donor Materials for Small Molecule Organic Solar Cells
In the realm of organic photovoltaics, derivatives of 5,10-dihydroindolo[3,2-b]indole (often abbreviated as DINI) have been explored as electron-donating materials in the active layer of bulk heterojunction solar cells. A series of donor-acceptor π-conjugated copolymers were designed using the DINI unit as the electron donor, in conjunction with acceptor units like diketopyrrolopyrrole and thienopyrroledione. researchgate.net
These materials are engineered to have appropriate energy levels and broad absorption spectra to efficiently harvest solar radiation. The band gaps of these conjugated copolymers can be tuned by selecting different acceptor units, allowing for better overlap with the solar spectrum. For the reported polymers based on the 5,10-dihydroindolo[3,2-b]indole donor, a non-optimized power conversion efficiency (PCE) as high as 3% was achieved. researchgate.net This demonstrates the foundational potential of the indolo[3,2-b]indole core as a donor component for organic solar cells.
Hole-Transporting Materials (HTMs) for Perovskite Solar Cells
One of the most successful applications of 5,10-dihydroindolo[3,2-b]indole derivatives is as hole-transporting materials in high-performance perovskite solar cells (PSCs). Fluorinated derivatives of the indolo[3,2-b]indole (IDID) core have been synthesized to serve as crystalline HTMs. The introduction of fluorine atoms into the backbone induces a tight molecular packing through strong π-π interactions. rsc.orgresearchgate.net
This enhanced intermolecular interaction leads to significantly higher hole mobility compared to the standard HTM, spiro-OMeTAD, which has an amorphous morphology. rsc.orgunist.ac.kr Furthermore, photoluminescence quenching experiments have shown that hole extraction is more effective at the interface between the perovskite layer and the fluorinated IDID derivative (IDIDF) compared to the perovskite/spiro-OMeTAD interface. rsc.orgunist.ac.kr
These advantageous properties translate directly into superior device performance. Perovskite solar cells fabricated using IDIDF as the HTM have demonstrated an optimal power conversion efficiency of 19%, surpassing devices made with the conventional spiro-OMeTAD. rsc.orgresearchgate.net These findings establish indolo[3,2-b]indole-based materials as a new and highly promising class of HTMs for advancing the efficiency of perovskite solar cells. rsc.org
Table 2: Performance of Perovskite Solar Cells with Indolo[3,2-b]indole-based HTMs
| HTM | Hole Mobility | PCE (%) | Reference HTM | Ref. PCE (%) |
| IDIDF | Higher than spiro-OMeTAD | 19.0 | spiro-OMeTAD | < 19.0 |
Dye-Sensitized Solar Cells (DSCs)
The versatile indolo[3,2-b]indole structure has also been employed as the core donor unit in metal-free organic dyes for dye-sensitized solar cells. In this application, the dye molecule, anchored to a semiconductor surface (typically TiO₂), is responsible for light absorption and subsequent electron injection. Researchers have designed and synthesized novel di-acceptor organic dyes based on an indolo[3,2-b]indole donor backbone. rsc.org
Table 3: Performance of Dye-Sensitized Solar Cells with Indolo[3,2-b]indole-based Dyes
| Dye | Key Structural Feature | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| Dye 2 | Hexyloxyphenyl secondary donor | 7.86 | 15.65 | 0.72 | 0.70 |
| N719 (Ref.) | Ruthenium complex | 8.08 | 16.63 | 0.71 | 0.68 |
Exciton (B1674681) Dissociation and Photovoltaic Performance Optimization
Efficient exciton dissociation at the donor-acceptor interface is fundamental to the operation of organic solar cells. The properties of the this compound core are conducive to optimizing this process. The rigid and planar nature of the indolo[3,2-b]indole backbone promotes strong intermolecular π-π stacking, which can facilitate the delocalization of excitons and charge carriers. rsc.orgunist.ac.kr
In organic photovoltaics, after an exciton diffuses to a donor-acceptor interface, it must dissociate into a free hole and electron to generate a photocurrent. It is generally understood that this process can be hindered by the strong Coulombic attraction between the hole and electron. However, theories suggest that excitons can dissociate at a distance from the immediate interface, generating partially separated charges that can more easily escape their mutual attraction. nih.gov The well-ordered molecular packing encouraged by the indolo[3,2-b]indole structure can create domains that support this long-range exciton dissociation.
Other Emerging Applications in Advanced Materials
While the applications of many indoloindole derivatives are broad, the specific utility of this compound has been notably documented in the field of advanced organic synthesis, particularly for optoelectronic applications.
High-Spin Organic Polymers
Currently, there is a lack of specific research in publicly available scientific literature detailing the application of this compound in the synthesis or development of high-spin organic polymers.
Metal-Organic Frameworks (MOFs)
There is no specific information available in the current scientific literature on the use of this compound as a linker or building block in the construction of metal-organic frameworks.
Building Blocks in Advanced Organic Synthesis
The this compound (IDID) moiety is gaining recognition as a significant building block in the field of advanced organic synthesis, especially for creating functional materials for organic light-emitting diodes (OLEDs). Its rigid, planar, and electron-rich structure makes it an excellent donor unit for constructing molecules with tailored optoelectronic properties.
A key application of this compound is in the synthesis of multi-resonance (MR) emitters for OLEDs. These materials are sought after for their ability to produce narrowband emission, which leads to high color purity in displays. In a recent study, the IDID unit was used to replace carbazole subunits in an existing bluish-green emitting molecular skeleton. nih.gov This strategic substitution served to simultaneously enlarge the π-conjugation of the molecule and enhance its electron-donating strength. nih.gov
The incorporation of the this compound moiety resulted in the successful development of two new pure-green MR emitters: IDIDBN and tBuIDIDBN. nih.gov The substitution effectively shifted the emission wavelength of the parent structure from the aquamarine region to pure green. This demonstrates the utility of IDID as a modular building block to fine-tune the photophysical properties of complex organic molecules. nih.gov The resulting emitters exhibited high photoluminescence quantum yields and narrow emission spectra, which are critical for high-efficiency and high-color-purity OLEDs for next-generation displays. nih.gov
The table below summarizes the key performance metrics of the OLED emitters synthesized using this compound as a building block.
| Emitter Name | Photoluminescence Maxima (nm) | Full Width at Half-Maximum (FWHM) (nm) | CIE Coordinates | Maximum External Quantum Efficiency (EQE) (%) |
| IDIDBN | 529 | < 28 | (0.25, 0.71) | 16.3% |
| tBuIDIDBN | 532 | < 28 | (0.28, 0.70) | 18.3% |
Table 1: Performance data of multi-resonance emitters synthesized using this compound as a core building block. Data sourced from Luminescence, 2024. nih.gov
This application highlights the potential of this compound as a versatile synthon for creating sophisticated organic materials with specific, high-performance characteristics for the organic electronics industry. nih.govrsc.orgresearchgate.netnih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Research into 5-Phenyl-5,10-dihydroindolo[3,2-b]indole and its closely related derivatives has yielded significant advancements, particularly in the realm of organic light-emitting diodes (OLEDs). A pivotal development has been the utilization of the this compound (IDID) moiety as a core building block for multi-resonance (MR) emitters. nih.gov By incorporating the IDID unit into a larger molecular framework, researchers have successfully engineered novel pure-green MR emitters. nih.gov
These emitters have demonstrated the ability to achieve a significant red shift in their photoluminescence maxima, moving from the aquamarine to the pure-green spectrum. nih.gov Notably, these materials exhibit narrowband emission with a small full width at half-maximum (FWHM) of less than 28 nm, a crucial characteristic for high-purity color displays. nih.gov When integrated into OLED devices, these emitters have led to impressive performance metrics, with maximum external quantum efficiencies reaching as high as 18.3%. nih.gov This underscores the potential of this compound as a fundamental component for next-generation displays.
Beyond OLEDs, the broader 5,10-dihydroindolo[3,2-b]indole (B2619455) scaffold has shown promise in other areas of organic electronics. Derivatives have been investigated as crystalline hole-transporting materials (HTMs) in perovskite solar cells, demonstrating high power conversion efficiencies. nih.govrsc.org The rigid and planar structure of the indolo[3,2-b]indole core facilitates strong π–π stacking, which is conducive to efficient charge transport. nih.govrsc.org Furthermore, functionalized indolo[3,2-b]carbazoles, a closely related structure, have been successfully employed in organic thin-film transistors (OTFTs), exhibiting high charge carrier mobilities and good environmental stability. acs.org
Table 1: Performance of OLEDs using a this compound derivative (tBuIDIDBN)
| Parameter | Value |
| Photoluminescence Maximum | 532 nm |
| CIE Coordinates (x, y) | (0.28, 0.70) |
| FWHM | < 28 nm |
| Maximum External Quantum Efficiency | 18.3% |
Data sourced from a study on multi-resonance emitters for OLEDs. nih.gov
Current Challenges in Synthesis, Characterization, and Device Integration
Despite the promising results, several challenges impede the widespread adoption of this compound and its derivatives.
Synthesis: The synthesis of the 5,10-dihydroindolo[3,2-b]indole core often involves multi-step procedures. rsc.org While efficient two-step strategies based on palladium-catalyzed cross-coupling reactions have been developed for some derivatives, these methods can require careful optimization of reaction conditions and purification procedures. rsc.org Achieving high yields and purity for specific derivatives like the 5-phenyl substituted compound can be a significant hurdle, impacting the cost-effectiveness and scalability of material production.
Characterization: A critical challenge in the characterization of these materials lies in understanding and controlling their solid-state properties. Derivatives of 5,10-dihydroindolo[3,2-b]indole are known to exhibit polymorphism, meaning they can crystallize in different structural forms. rsc.orgwhiterose.ac.ukresearchgate.net These polymorphs can have distinct electronic and optical properties, which can significantly impact device performance. rsc.orgwhiterose.ac.ukresearchgate.net Characterizing and controlling the formation of a desired polymorph during thin-film deposition is a complex task, often requiring a combination of techniques such as grazing incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM). rsc.orgwhiterose.ac.ukresearchgate.net
Device Integration: The issue of polymorphism directly translates into challenges in device integration. The formation of metastable polymorphs in thin films can lead to changes in material properties over time, affecting the long-term stability and reliability of devices. rsc.orgwhiterose.ac.ukresearchgate.net For instance, rough and polycrystalline films can lead to rapid transformation between polymorphs, whereas smooth, defect-free films can maintain a metastable state for longer periods. rsc.orgwhiterose.ac.ukresearchgate.net Achieving consistent and reproducible film morphology is therefore a critical factor for fabricating high-performance and stable devices. Furthermore, ensuring efficient charge injection and transport across the interfaces between the indolo[3,2-b]indole-based material and other layers within a device remains an area of active research.
Perspectives on Novel Molecular Designs and Engineering Approaches for Enhanced Performance
To overcome the existing challenges and further enhance the performance of materials based on this compound, several molecular design and engineering strategies are being explored.
Molecular Orbital Engineering: A key approach involves the strategic functionalization of the indolo[3,2-b]indole core to tune its frontier molecular orbital (HOMO and LUMO) energy levels. nih.gov By introducing electron-donating or electron-withdrawing groups at specific positions on the molecule, it is possible to tailor the bandgap and improve the charge injection and transport properties. For instance, in the context of solar cells, molecular engineering can be used to optimize the alignment of the material's energy levels with those of the other components in the device, thereby maximizing charge transfer and minimizing energy loss. nih.gov
Control of Intermolecular Interactions: The performance of organic electronic devices is highly dependent on the molecular packing and intermolecular interactions in the solid state. Attaching long alkyl chains to the indolo[3,2-b]indole core is a common strategy to improve solubility and promote self-organization into highly crystalline layered structures. acs.org This enhanced crystallinity can lead to improved charge carrier mobility in devices like OTFTs. acs.org Further research into the influence of different substituent groups on the π–π stacking and solid-state organization will be crucial for designing materials with optimized charge transport characteristics.
Development of Advanced Emitter Architectures: In the field of OLEDs, the design of novel emitter architectures based on the this compound unit is a promising avenue. The success of the multi-resonance emitters demonstrates the potential of incorporating this building block into larger, more complex molecules to achieve specific photophysical properties. nih.gov Future designs could explore the integration of this core into thermally activated delayed fluorescence (TADF) emitters or other advanced emissive systems to further boost OLED efficiency.
Potential for Expanded Applications in Future Advanced Materials Science
The unique electronic and photophysical properties of this compound and its derivatives suggest a broad range of potential applications beyond their current use in OLEDs and solar cells.
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility observed in related indolo[3,2-b]carbazole (B1211750) systems makes this class of materials highly attractive for applications in OFETs. acs.org Further optimization of the molecular structure of this compound derivatives could lead to the development of high-performance p-type or even ambipolar semiconductors for use in flexible electronics, sensors, and displays.
Perovskite Solar Cells: The demonstrated potential of the indolo[3,2-b]indole core as a hole-transporting material in perovskite solar cells opens up possibilities for developing more efficient and stable next-generation photovoltaic technologies. nih.govrsc.org The tunable electronic properties and robust nature of these materials could help to address some of the stability challenges currently facing perovskite solar cells.
Sensors and Bioelectronics: The electron-rich nature of the indole (B1671886) nucleus makes it a candidate for use in chemical sensors. The electronic properties of a this compound-based material could be modulated by the presence of specific analytes, leading to a detectable signal. Furthermore, the biocompatibility of some indole derivatives could pave the way for their use in bioelectronic applications, such as biosensors or interfaces with biological systems.
Q & A
Q. What are the optimized synthetic routes for 5-phenyl-5,10-dihydroindolo[3,2-b]indole, and how do reaction conditions influence yield?
The compound is typically synthesized via intramolecular cyclization of indole derivatives with benzothiazepine precursors under acidic conditions. Key steps include precursor activation using catalysts like PdCl₂(PPh₃)₂ or Ru complexes, followed by solvent-dependent cyclization (e.g., CH₂Cl₂ or acetonitrile). Yield optimization requires precise temperature control (e.g., 0–6°C for stability) and purification via silica gel chromatography . For reproducibility, reaction parameters (e.g., molar ratios, solvent polarity) must be systematically varied and monitored using TLC or HPLC.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly the fused indole-benzothiazepine system.
- HRMS : For exact molecular weight verification (theoretical m/z = 206.24 for C₁₄H₁₀N₂) .
- IR spectroscopy : To detect functional groups like N–H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Purity assessment should use HPLC with UV detection (λ = 254 nm) and reference standards of ≥98% purity .
Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?
Common assays include:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria.
- Anti-inflammatory : COX-2 inhibition ELISA. Dose-response curves should be generated in triplicate, with controls for solvent interference (e.g., DMSO ≤0.1%) .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
SAR studies employ:
- Docking simulations : To map interactions with targets like DNA topoisomerase II or kinase domains (PDB IDs: 1ZXM, 2ITZ).
- DFT calculations : To analyze electronic effects of substituents (e.g., electron-withdrawing groups at C-2 enhance electrophilicity).
- MD simulations : To assess binding stability over 100-ns trajectories. Experimental validation involves synthesizing derivatives with substituents at C-5 or C-10 and comparing bioactivity .
Q. How should researchers address contradictory data in cytotoxicity studies across different cell lines?
Discrepancies may arise from:
- Cell-specific uptake : Measure intracellular concentration via LC-MS/MS.
- Metabolic activation : Test metabolites using liver microsomes.
- Assay interference : Confirm results with orthogonal methods (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 ELISA). Statistical rigor (e.g., ANOVA with post-hoc tests) and replication across independent labs are critical .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
Recrystallization in solvent mixtures (e.g., benzene/hexane) at controlled cooling rates (1°C/min) enhances crystal formation. For challenging cases, vapor diffusion with CHCl₃/MeOH (1:1) or co-crystallization with thiourea derivatives can be effective. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) resolves weak diffraction patterns .
Q. How do substituents on the indole core influence photophysical properties?
Substituent effects are evaluated via:
Q. What methodologies validate target engagement in cellular environments?
Use:
- CETSA : Thermal shift assays to monitor target protein stabilization.
- SPR/BLI : Real-time binding kinetics (kₒₙ/kₒff) with immobilized receptors.
- Click chemistry : Probes with alkyne tags for pull-down assays and MS-based identification .
Methodological Notes
- Contradictory Bioactivity : If inconsistent results arise between enzyme-based and cell-based assays, confirm membrane permeability via PAMPA and rule out efflux pump involvement (e.g., ABCB1 inhibition) .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires flow chemistry (e.g., packed-bed reactors) to maintain yield and purity. Process analytical technology (PAT) tools monitor intermediates in real time .
- Toxicity Profiling : Prioritize in vitro hepatotoxicity (e.g., ALT/AST release in HepG2 cells) and hERG channel inhibition assays before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
